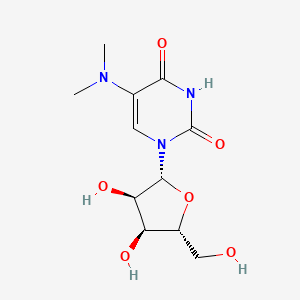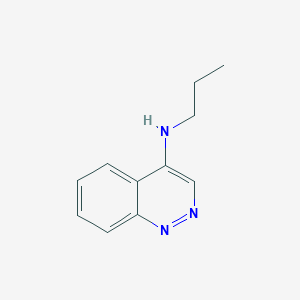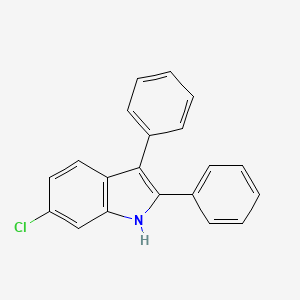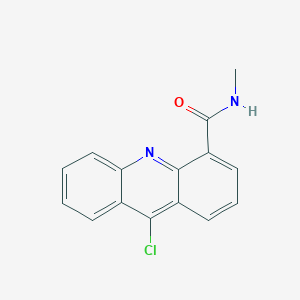
1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- is a compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound includes a pyrrolidine ring attached to an acetic acid moiety, with a pyridinyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by a pyridinyl moiety.
Acetylation: The final step involves the acetylation of the pyrrolidine ring to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The pyridinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxo-1-pyrrolidine derivatives: These compounds share a similar pyrrolidine ring structure but differ in their functional groups and substituents.
Pyrrolidine carboxylic acids: These compounds have a carboxylic acid group attached to the pyrrolidine ring, similar to 1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)-.
Uniqueness
1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- is unique due to its specific combination of a pyrrolidine ring, acetic acid moiety, and pyridinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
58409-55-5 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-13-6-2-4-10(13)9-3-1-5-12-7-9/h1,3,5,7,10H,2,4,6,8H2,(H,14,15)/t10-/m0/s1 |
Clé InChI |
PCCPWEBTEFDFQP-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](N(C1)CC(=O)O)C2=CN=CC=C2 |
SMILES canonique |
C1CC(N(C1)CC(=O)O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile](/img/structure/B12924470.png)



![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)
![Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate](/img/structure/B12924512.png)

![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12924522.png)
![1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12924524.png)


